5-[(Methylthio)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Methylthio)methyl]-2-furoic acid is an organic compound with the molecular formula C7H8O3S It is a heterocyclic compound containing a furan ring substituted with a methylthio group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-[(Methylthio)methyl]-2-furoic acid involves the reaction of 2-methylthiopyran with sodium hypochlorite, followed by reduction and acidification steps . The reaction conditions typically include:
Oxidation: Using sodium hypochlorite as the oxidizing agent.
Reduction: Employing reducing agents such as sodium borohydride.
Acidification: Using hydrochloric acid to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-[(Methylthio)methyl]-2-furoic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
5-[(Methylthio)methyl]-2-furoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Methylthio)methyl]-2-furoic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo oxidation and reduction reactions, which can modify its structure and reactivity. These modifications can influence its interactions with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Methylphenoxy)methyl]-2-furoic acid
- 3-Methyl-5-(phenoxymethyl)-2-furoic acid
- 5-tert-Butyl-2-methyl-3-furoic acid
- 5-acetyl-2-furoic acid
- 5-Formyl-2-furoic acid
- 5-(Phenylthio)-2-furoic acid
- 5-(Phenylsulfonyl)-2-furoic acid
- 5-chloro-2-furoic acid
- 3-Methyl-2-furoic acid
- 5-Phenyl-2-furoic acid
Uniqueness
5-[(Methylthio)methyl]-2-furoic acid is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other furoic acid derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(methylsulfanylmethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-11-4-5-2-3-6(10-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXXQCKZGHPNSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366477 |
Source
|
Record name | 5-[(methylthio)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94084-70-5 |
Source
|
Record name | 5-[(methylthio)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.